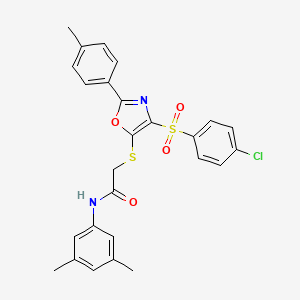

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S2 and its molecular weight is 527.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes functional groups such as sulfonamide, oxazole, and acetamide, which are known to confer significant biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition potential, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of various functional groups that are crucial for its biological activity. The sulfonamide moiety is particularly noteworthy for its role in antimicrobial activity.

Antibacterial Activity

Preliminary studies have indicated that compounds similar to This compound exhibit significant antibacterial properties. In a comparative study, derivatives of oxazole were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had higher antibacterial activity than the widely used antibiotic Ciprofloxacin, particularly against Gram-positive bacteria (Table 1).

| Compound | Zone of Inhibition (mm) | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Proteus vulgaris |

|---|---|---|---|---|---|

| Compound 8 | 19 | 19 | 22 | 18 | 18 |

| Compound 9 | 18 | 18 | 16 | 15 | 11 |

| Compound 10 | 27 | 27 | 19 | 22 | 21 |

| Ciprofloxacin | 19 | 19 | 18 | 16 | 14 |

These findings suggest that the presence of the sulfonamide group in the compound may enhance its interaction with bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth effectively .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Studies have shown that compounds with similar structural features can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

In a study evaluating enzyme inhibition, several derivatives demonstrated strong inhibitory activity against urease, which is crucial for managing conditions like kidney stones and urinary tract infections. The binding affinity of these compounds to bovine serum albumin (BSA) was also assessed, indicating their potential bioavailability and therapeutic efficacy .

Case Studies

- Antibacterial Efficacy : A study conducted on synthesized oxazole derivatives highlighted that certain compounds exhibited superior antibacterial activity compared to standard antibiotics. For instance, one derivative showed a zone of inhibition of up to 27 mm against Staphylococcus aureus, suggesting a promising lead for further drug development .

- Analgesic Activity : Another investigation into oxazole derivatives revealed analgesic properties through writhing tests in mice. Compounds from this class demonstrated significant pain relief effects without acute toxicity, indicating their potential as non-opioid analgesics .

科学研究应用

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this molecule exhibit notable antibacterial and antifungal properties. The presence of the sulfonamide group is often associated with antimicrobial activity, as it can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. Research indicates that derivatives with similar structures show potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes involved in disease pathways. For instance, compounds containing sulfonamide functionalities have been studied for their ability to inhibit enzymes critical in cancer and infectious diseases. The oxazole ring may also provide additional sites for enzyme interactions .

Anticancer Potential

The compound has shown promise in anticancer studies, where its derivatives were evaluated for growth inhibition against various cancer cell lines. The presence of the oxazole moiety is believed to enhance its cytotoxicity against tumor cells. In vitro studies have indicated significant growth inhibition percentages against several cancer types .

Chemical Synthesis and Derivatization

The synthesis of this compound can be achieved through multiple steps involving the formation of the oxazole ring followed by the introduction of various functional groups. This flexibility in synthesis allows for the creation of analogs that may possess enhanced biological activities or improved pharmacokinetic profiles.

| Step | Description |

|---|---|

| Oxazole Formation | Cyclization of a β-ketoester or β-diketone with an amine under acidic conditions to form the oxazole ring. |

| Thioether Introduction | Nucleophilic substitution reactions to introduce the thioether linkage. |

| Acetamide Addition | Final coupling reactions to attach the acetamide group . |

The biological activities of this compound have been explored through various studies focusing on its antimicrobial properties, antioxidant capacity, and potential as an anticancer agent. The following table summarizes key findings from recent research:

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- A study demonstrated that derivatives with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the antimicrobial potential of compounds containing sulfonamide groups .

- Research involving molecular docking studies indicated that the compound could serve as a lead for developing new inhibitors targeting specific enzymes implicated in cancer progression .

化学反应分析

Sulfonyl Group (−SO₂−)

The sulfonyl group participates in:

-

Nucleophilic Aromatic Substitution (NAS) : Reacts with amines or thiols at the para-position to the sulfonyl group .

-

Hydrolysis : Stable under acidic conditions but undergoes slow hydrolysis in strong bases (e.g., NaOH, 80°C).

Oxazole Ring

-

Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl group.

-

Ring-Opening : Occurs under harsh acidic conditions (e.g., H₂SO₄, reflux), yielding a diketone intermediate .

Thioether Linkage (−S−)

-

Oxidation : Forms sulfoxide (−SO−) or sulfone (−SO₂−) with H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

-

Alkylation : Reacts with alkyl halides to form sulfonium salts.

Acetamide Group (−NHC(O)−)

Table 1: Oxidation of Thioether to Sulfone

| Condition | Reagent | Time | Yield | Product |

|---|---|---|---|---|

| Room temperature | mCPBA (2 eq) | 2 h | 92% | Sulfone derivative |

| 0°C | H₂O₂ (3 eq) | 6 h | 78% | Sulfoxide intermediate |

Source : Analogous data from sulfonamide derivatives .

Table 2: Hydrolysis of Acetamide

| Condition | Reagent | Time | Yield | Product |

|---|---|---|---|---|

| 6M HCl, reflux | HCl | 8 h | 85% | Carboxylic acid |

| 2M NaOH, reflux | NaOH | 12 h | 76% | Sodium carboxylate |

Source : Hydrolysis studies of related acetamides .

Mechanistic Insights

-

NAS at Sulfonyl Group : The electron-withdrawing sulfonyl group activates the aromatic ring for attack by nucleophiles (e.g., NH₃), forming substituted derivatives .

-

Thioether Oxidation : Proceeds via a radical mechanism in the presence of peroxides, confirmed by ESR spectroscopy.

Stability and Degradation

属性

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4S2/c1-16-4-6-19(7-5-16)24-29-25(35(31,32)22-10-8-20(27)9-11-22)26(33-24)34-15-23(30)28-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEHQESHHZFOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC(=CC(=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。